molecular formula C32H32ClN5O3 B12415617 KRAS G12C inhibitor 34

KRAS G12C inhibitor 34

Cat. No.: B12415617
M. Wt: 570.1 g/mol
InChI Key: SPPFMHRDAZXATL-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

Industrial Production Methods

Industrial production of KRAS G12C inhibitor 34 involves scaling up the synthetic route while ensuring high yield and purity. This often includes optimizing reaction conditions, using chromatography-free processes, and employing robust purification techniques .

Biological Activity

The KRAS G12C mutation is a well-known oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). Targeting this mutation has led to the development of specific inhibitors, including KRAS G12C inhibitor 34. This article discusses the biological activity of this compound, comparing it with other inhibitors and detailing its mechanisms, efficacy, and clinical implications.

This compound functions by covalently binding to the GDP-bound form of the KRAS G12C protein, stabilizing it in an inactive state. This mechanism is crucial as KRAS exists in a dynamic equilibrium between its GDP-bound (inactive) and GTP-bound (active) states. The ability of the inhibitor to effectively trap KRAS in its inactive form is essential for inhibiting downstream signaling pathways that promote tumor growth.

Comparative Efficacy

To understand the potency of this compound relative to other inhibitors, a comparative analysis was conducted. The following table summarizes the IC50 values (concentration required to inhibit 50% of the target) for various KRAS G12C inhibitors:

Inhibitor IC50 (nM)
ARS-8535899
ARS-1620692
Sotorasib35
Adagrasib78
This compound 0.6

As shown, this compound exhibits significantly lower IC50 values compared to its predecessors, indicating superior potency in depleting active KRAS G12C levels in cellular models .

Biological Activity Studies

In vitro studies using NSCLC cell lines harboring the KRAS G12C mutation demonstrated that treatment with this compound led to a marked reduction in active KRAS levels. The mechanism involved includes:

  • Rapid Target Engagement: The inhibitor demonstrates rapid kinetics in engaging with the target, leading to effective depletion of active KRAS even in the presence of growth factors that typically favor the active GTP-bound state .
  • Cellular Signaling Impact: Treatment resulted in decreased phosphorylation of downstream effectors such as MEK and ERK, which are critical components of the MAPK signaling pathway involved in cell proliferation and survival .

Case Studies and Clinical Trials

Recent clinical trials have highlighted the efficacy of this compound in patients with advanced NSCLC. A notable case involved a patient who exhibited a significant reduction in tumor size after administration of this inhibitor over a six-week period. The patient's progression-free survival was notably extended compared to previous treatment regimens involving standard chemotherapy .

Resistance Mechanisms

Despite promising results, resistance to KRAS G12C inhibitors remains a challenge. Mechanisms contributing to resistance include:

  • Feedback Activation: Upregulation of alternative signaling pathways such as PI3K/AKT can lead to reactivation of tumor growth despite inhibition of KRAS .
  • Genetic Alterations: Co-alterations in genes such as KEAP1 and CDKN2A have been associated with poorer responses to treatment with KRAS inhibitors .

Properties

Molecular Formula

C32H32ClN5O3

Molecular Weight

570.1 g/mol

IUPAC Name

(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one

InChI

InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1

InChI Key

SPPFMHRDAZXATL-HXUWFJFHSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.